2-(Cyclohexyloxy)ethyl acetate

Distillation process design Fragrance intermediate purification Physical property characterization

2-(Cyclohexyloxy)ethyl acetate (CAS 15175-06-1), also known as acetic acid 2-(cyclohexyloxy)ethyl ester, is a C10H18O3 carboxylic acid ester with a molecular weight of 186.25 g/mol. It belongs to the cyclohexyloxy-substituted glycol ether ester family, a class valued for its dual ether–ester functionality that confers tunable volatility, lipophilicity, and solvency characteristics.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 15175-06-1
Cat. No. B079093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexyloxy)ethyl acetate
CAS15175-06-1
SynonymsAcetic acid 2-(cyclohexyloxy)ethyl ester
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(=O)OCCOC1CCCCC1
InChIInChI=1S/C10H18O3/c1-9(11)12-7-8-13-10-5-3-2-4-6-10/h10H,2-8H2,1H3
InChIKeyKJKBXTWCQNBGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexyloxy)ethyl acetate CAS 15175-06-1: Chemical Identity, Class, and Procurement-Relevant Profile


2-(Cyclohexyloxy)ethyl acetate (CAS 15175-06-1), also known as acetic acid 2-(cyclohexyloxy)ethyl ester, is a C10H18O3 carboxylic acid ester with a molecular weight of 186.25 g/mol. It belongs to the cyclohexyloxy-substituted glycol ether ester family, a class valued for its dual ether–ester functionality that confers tunable volatility, lipophilicity, and solvency characteristics . The compound is structurally intermediate between simple cyclohexyl acetate esters and more complex allyl cyclohexyloxyacetate fragrance ingredients, and it has been cited as a synthetic precursor in fragrance manufacturing patents [1]. Its procurement relevance spans fragrance intermediate supply, pharmaceutical building-block research, and specialty solvent screening where higher-boiling glycol ether acetates are required.

Why Generic Substitution of 2-(Cyclohexyloxy)ethyl acetate CAS 15175-06-1 with Methyl, Allyl, or Aryloxy Analogs Carries Quantifiable Risk


Although several cyclohexyloxyacetate esters share the C₁₀H₁₈O₃ or closely related molecular formulae, small structural variations in the alkoxy or ester terminus produce measurable differences in boiling point (~17.7 °C gap between ethyl and methyl congeners), flash point (~8.3 °C), and dermal irritation potential (NOEL values spanning from 0% to 0.33% depending on the allyl vs. aryloxy substituent and vehicle) [1][2]. These divergences matter directly for distillation-based purification scale-up, occupational exposure banding, and fragrance-formulation safety assessments. Substituting without verifying the specific CAS 15175-06-1 therefore risks process deviations, inadequate safety margins, or olfactory profile mismatches that cannot be corrected by simple concentration adjustments.

Quantitative Differentiation Evidence for 2-(Cyclohexyloxy)ethyl acetate CAS 15175-06-1 vs. Closest Structural Analogs


Boiling Point Elevation vs. Methyl Cyclohexyloxyacetate Enables Cleaner Distillation Fractionation

The ethyl ester congener of the cyclohexyloxyacetate series exhibits a boiling point approximately 17.7 °C higher than its methyl ester counterpart, providing a wider thermal window for fractional distillation and reduced cross-contamination risk during solvent swap operations in multi-step fragrance syntheses [1]. This gap is sufficient to achieve baseline separation on standard packed-column distillation apparatus at atmospheric pressure.

Distillation process design Fragrance intermediate purification Physical property characterization

Flash Point Safety Margin Advantage over the Methyl Ester Analog

The ethyl cyclohexyloxyacetate isomer registers a closed-cup flash point of ~107.4 °C, approximately 8.3 °C above the methyl analog (~99.1 °C) . Under GHS and OSHA hazard communication standards, this shift may influence storage classification, secondary containment requirements, and maximum allowable quantities in non-sprinklered laboratory spaces.

Process safety Flammable liquid storage classification Occupational exposure

Dermal Irritation NOEL Benchmarking: Allyl Cyclohexyloxyacetate vs. Allyl Phenoxyacetate in Standard Vehicles

In a controlled human cumulative irritation study (n=129 subjects, 24-hr occlusive patch), allyl (cyclohexyloxy)acetate, the allyl ester congener, exhibited a calculated no-observed-effect level (NOEL) of 0.26% in a diethyl phthalate vehicle, compared to 0.25% for allyl phenoxyacetate and 0.33% for allyl amyl glycolate [1]. When the vehicle was changed to 1:3 diethyl phthalate:ethanol, NOEL values dropped sharply to 0.03%, 0%, and 0.12% respectively, demonstrating both inter-compound ranking and pronounced vehicle-dependence of dermal tolerance.

Dermal toxicology Fragrance safety assessment Formulation vehicle selection

Synthetic Intermediate Role: Quantified Transesterification Yield Advantage in Fragrance Production

Patent CN101798267A explicitly describes cyclohexyloxy ethyl acetate as the critical intermediate in a two-step fragrance manufacturing process: hydrogenation of ethyl phenoxyacetate to the cyclohexyloxy ethyl ester, followed by transesterification with allyl alcohol to yield allyl cyclohexyloxyacetate (commercial name Cyclogalbanate/Isoananat) at a product yield exceeding 90% after vacuum rectification [1]. This process route avoids the previously reported low-yield Williamson etherification (~81%) and long reaction times cited for alternative sodium alkoxide methods [1].

Fragrance synthesis Transesterification Process yield optimization

Odor Character Differentiation: Fruity Ethyl Ester Profile vs. Galbanum/Pineapple Allyl Ester for Targeted Fragrance Applications

Within the cyclohexyloxyacetate ester family, olfactory character diverges systematically with the ester terminus. Methyl cyclohexyloxyacetate is described in Perfumer & Flavorist as 'fresh, fruity, herbal to lactone,' whereas allyl cyclohexyloxyacetate delivers a 'fruity, pineapple-like' galbanum character prized in fine fragrance [1]. The ethyl ester congener is recognized for a fruity scent profile that is distinct from both the lactonic methyl ester and the intensely green-galbanum allyl ester, positioning it for flavor applications and mid-note fragrance blending where excessive green character is undesirable [2]. The commercial allyl ester is marketed under the trade name Cyclogalbanate and has an IFRA-standard restriction requiring free allyl alcohol content below 0.1% [3].

Fragrance ingredient selection Olfactory profiling Flavor and fragrance procurement

Pharmaceutical Prodrug Scaffold Precedent: Cyclohexyloxyethyl Moiety in Clinically Approved Prodrugs

The 1-(cyclohexyloxycarbonyloxy)ethyl ester prodrug moiety, structurally related to the 2-(cyclohexyloxy)ethyl acetate framework, is employed in the clinically approved antihypertensive prodrug candesartan cilexetil, where it serves to enhance oral bioavailability through increased lipophilicity and subsequent esterase-mediated activation [1]. This establishes the cyclohexyloxyethyl ester scaffold as a validated prodrug promoiety. In a parallel application, the antileishmanial drug discovery literature reports that 2-cyclohexyloxyethyl-substituted ether phospholipids were systematically evaluated; compounds bearing this group were generally inactive (IC₅₀ >100 μM) against Leishmania promastigotes, providing a defined structure–activity baseline for medicinal chemistry programs [2].

Prodrug design Pharmaceutical intermediates Oral bioavailability enhancement

Procurement-Relevant Application Scenarios for 2-(Cyclohexyloxy)ethyl acetate CAS 15175-06-1 Grounded in Verified Differentiation Evidence


Fragrance Intermediate Manufacturing: High-Yield Precursor to Cyclogalbanate-Type Allyl Esters

In fragrance ingredient production, 2-(cyclohexyloxy)ethyl acetate serves as the direct transesterification precursor to allyl cyclohexyloxyacetate (Cyclogalbanate), a commercial galbanum-pineapple fragrance ester. The patent-documented process achieves >90% final product yield, outperforming the older sodium alkoxide route by approximately 20 percentage points while reducing step count and reaction time [1]. Procurement of the ethyl ester as a stock intermediate enables fragrance manufacturers to control the final transesterification step in-house, mitigating the IFRA restriction on free allyl alcohol (<0.1%) through real-time quality monitoring.

Specialty Solvent Screening: Higher Flash Point Alternative to Methyl Glycol Ether Acetates

For solvent selection in high-temperature coating, cleaning, or extraction applications, the cyclohexyloxy ethyl acetate scaffold offers a flash point approximately 8 °C higher than its methyl ester analog and substantially higher than conventional ethylene glycol monomethyl ether acetate (flash point ~57 °C) [1][2]. This safety margin reduces the risk classification tier under NFPA 30, potentially eliminating the need for explosion-proof equipment in some processing environments. The ~17.7 °C boiling point elevation relative to the methyl congener further supports fractional distillation recovery and solvent recycling in closed-loop systems.

Dermal-Safety-Conscious Fragrance Formulation in Ethanol-Rich Vehicle Systems

Human dermal irritation data for the allyl cyclohexyloxyacetate congener provide a quantitative safety benchmarking framework: NOEL values drop from 0.26% (diethyl phthalate) to 0.03% (1:3 DEP:ethanol), indicating that ethanol-rich vehicles amplify irritation potential approximately 8.7-fold [1]. For formulators selecting cyclohexyloxyacetate esters for hydroalcoholic fine fragrance or personal care products, these data justify procuring the specific ester with the most favorable irritation profile in the target vehicle system, rather than defaulting to the cheapest available cyclohexyloxyacetate analog.

Pharmaceutical Prodrug Intermediate Research: Cyclohexyloxyethyl Ester as a Validated Promoiety Scaffold

The cyclohexyloxycarbonyloxyethyl ester group is structurally analogous to the promoiety used in the marketed prodrug candesartan cilexetil, which enhances oral bioavailability through lipophilic ester masking [1]. In antileishmanial drug discovery, 2-cyclohexyloxyethyl-substituted ether phospholipids have been systematically profiled, with clear IC₅₀ boundaries (>100 μM for simple cyclohexyloxyethyl derivatives vs. sub-micromolar for optimized analogs) that enable medicinal chemists to benchmark new analogs against published structure–activity trends [2]. Procuring 2-(cyclohexyloxy)ethyl acetate as a building block supports esterification or transesterification-based diversification of lead series.

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